

The Spectrum of Fosfomycin Activity Against Gram-Positive Pathogens: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin is a broad-spectrum antibiotic with a unique mechanism of action, inhibiting the initial step of bacterial cell wall peptidoglycan synthesis.[1][2] Its bactericidal activity extends to a wide range of both Gram-negative and Gram-positive bacteria.[3][4] With the rising challenge of antimicrobial resistance, there is renewed interest in fosfomycin as a therapeutic option, particularly for infections caused by multidrug-resistant (MDR) Gram-positive organisms such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[5][6] This technical guide provides an in-depth overview of the in-vitro activity of fosfomycin against key Gram-positive pathogens, details the experimental protocols for its evaluation, and illustrates its mechanism of action and resistance pathways.

In-Vitro Antimicrobial Activity

The in-vitro efficacy of **fosfomycin** against Gram-positive bacteria is summarized below. The data, derived from various studies, are presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.



Table 1: Fosfomycin Activity against Staphylococcus

aureus

Organism	No. of Isolates	MIC50 (μg/mL)	MIC90 (μg/mL)	MIC Range (μg/mL)	Reference(s
Methicillin- Susceptible S. aureus (MSSA)	30	2	4	0.25–16	[7]
Methicillin- Resistant S. aureus (MRSA)	30	4	8	0.5–16	[7]
MRSA	Not Specified	Not Reported	Not Reported	Modal MIC of 1	[8]
MRSA (including VISA, VRSA, LRSA, DRSA)	18	Not Reported	Not Reported	Fosfomycin maintained activity against 100% of VRSA and LRSA, 86% of VISA, and 95% of DRSA strains.	[9][10]

Table 2: Fosfomycin Activity against Enterococcus Species



Organism	No. of Isolates	MIC50 (μg/mL)	MIC90 (μg/mL)	MIC Range (μg/mL)	Reference(s
Enterococcus faecalis	41	32	64	Not Reported	[11]
Enterococcus faecalis (Vancomycin- Susceptible)	10	Not Reported	Not Reported	All susceptible at ≤64 mg/L by agar dilution	
Enterococcus faecalis (Vancomycin- Resistant)	14	Not Reported	Not Reported	97% inhibited at ≤64 mg/L by agar dilution	[12][13]
Enterococcus faecium	43	64	128	Not Reported	[11]
Enterococcus faecium (Vancomycin- Susceptible)	8	Not Reported	Not Reported	All susceptible at ≤64 mg/L by agar dilution	
Vancomycin- Resistant Enterococcus faecium (VREfm)	74	Not Reported	Not Reported	97% inhibited at ≤64 mg/L by agar dilution	[12][13]
Vancomycin- Resistant Enterococci (VRE)	118	32	64	Not Reported	[12]

Table 3: Fosfomycin Activity against Streptococcus pneumoniae



Organism	No. of Isolates	MIC50 (μg/mL)	MIC90 (μg/mL)	MIC Range (μg/mL)	Reference(s
Streptococcu s pneumoniae	40	20	48	6-64	[14]
Streptococcu s pneumoniae	Not Specified	Not Reported	Not Reported	3-32	[15]

Experimental Protocols

Accurate determination of **fosfomycin** susceptibility requires specific methodologies due to the potential for in-vitro resistance development. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for testing.

Antimicrobial Susceptibility Testing (AST)

The reference method for determining **fosfomycin** MICs is agar dilution.[16] Broth microdilution is generally not recommended for enterococci.[11]

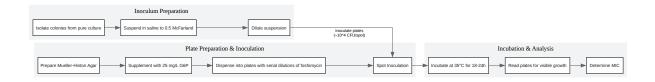
Key Methodological Components:

- Medium: Mueller-Hinton Agar (MHA) is the standard medium.
- Supplementation: MHA must be supplemented with Glucose-6-Phosphate (G6P) at a final concentration of 25 mg/L.[11][17][18] G6P induces the expression of bacterial transport systems that facilitate fosfomycin's entry into the cell.
- Inoculum: A standardized bacterial suspension is prepared, typically to a 0.5 McFarland standard, and then diluted to achieve a final inoculum of approximately 1 x 10⁴ colonyforming units (CFU) per spot on the agar plate.[19]
- Incubation: Plates are incubated at 35°C for 18-24 hours in ambient air.[14][19] For S. pneumoniae, incubation should be in an atmosphere of 5% CO₂.[14]



 MIC Determination: The MIC is recorded as the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.[8]

The workflow for a typical **fosfomycin** susceptibility test is illustrated below.



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Figure 1. Experimental workflow for fosfomycin agar dilution susceptibility testing.

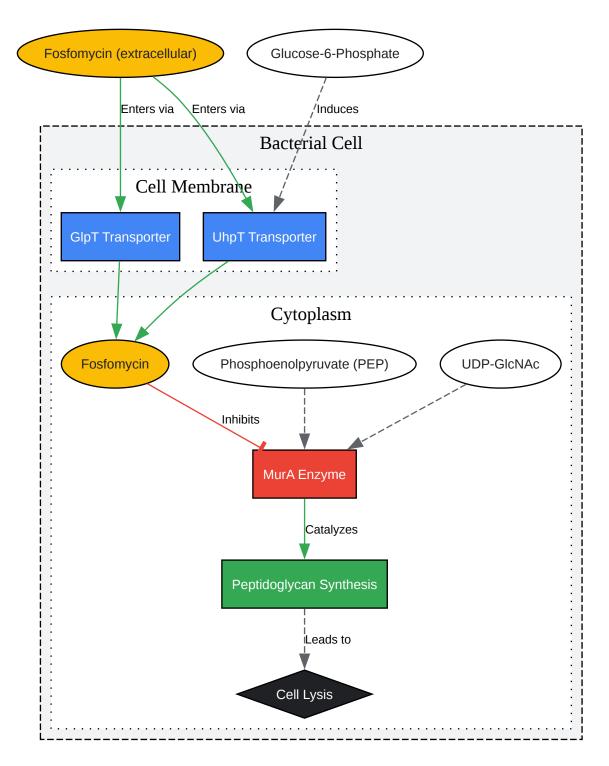
Mechanism of Action

Fosfomycin exerts its bactericidal effect by inhibiting the first committed step in peptidoglycan synthesis.[1][20] This unique mechanism of action does not show cross-resistance with other antibiotic classes.[11]

- Uptake: **Fosfomycin** enters the bacterial cell via two primary transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT), the latter of which is induced by glucose-6-phosphate.[2][21]
- Target Inhibition: Inside the cytoplasm, fosfomycin, as a phosphoenolpyruvate (PEP) analog, irreversibly binds to and inactivates the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[2][20][22]
- Cell Wall Synthesis Blockade: The inactivation of MurA prevents the formation of Nacetylmuramic acid, a crucial precursor for peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and death.[23][24]



The signaling pathway for **fosfomycin**'s mechanism of action is depicted below.



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Figure 2. Mechanism of action of fosfomycin.



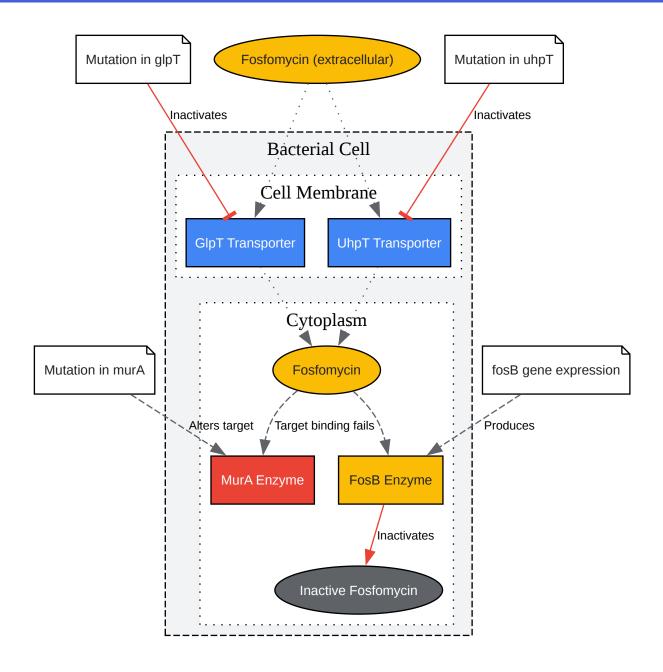
Mechanisms of Resistance

Resistance to **fosfomycin** in Gram-positive bacteria can occur through several mechanisms, primarily involving modification of the drug target, enzymatic inactivation, or reduced drug uptake.

- Target Modification: Mutations in the murA gene can alter the enzyme's structure, reducing its affinity for **fosfomycin** while preserving its normal enzymatic function.[1]
- Enzymatic Inactivation: The most common mechanism in Gram-positive bacteria involves the fosB gene.[1][22] This gene encodes a metalloenzyme, a thiol-S-transferase, that inactivates **fosfomycin** through the addition of a thiol group.[1][22] In S. aureus, the activity of FosB is dependent on bacillithiol.[25]
- Reduced Uptake: Mutations in the genes encoding the GlpT and UhpT transport systems
 can impair fosfomycin's entry into the bacterial cell, leading to resistance.[21] Inactivation of
 both transporters can lead to high-level resistance in S. aureus.[21]

The pathways leading to **fosfomycin** resistance are outlined below.





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Figure 3. Key mechanisms of fosfomycin resistance in Gram-positive bacteria.

Conclusion

Fosfomycin demonstrates significant in-vitro activity against a range of clinically important Gram-positive pathogens, including multidrug-resistant strains of S. aureus and Enterococcus species. Its unique mechanism of action makes it a valuable agent in an era of increasing antimicrobial resistance. However, the potential for resistance development necessitates careful and standardized susceptibility testing, adhering to established protocols, to guide



appropriate clinical use. Further research into the synergistic potential of **fosfomycin** with other antimicrobials and its clinical application in treating severe Gram-positive infections is warranted.

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